7-Bromo-3-O-acetyl Pregnenolone
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Overview
Description
7-Bromo-3-O-acetyl Pregnenolone is a biochemical compound with the molecular formula C23H33BrO3 and a molecular weight of 437.41 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 7-Bromo-3-O-acetyl Pregnenolone consists of 63 bonds in total. These include 30 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aliphatic ester, and 1 aliphatic ketone . The molecule contains 60 atoms in total, including 33 Hydrogen atoms, 23 Carbon atoms, 3 Oxygen atoms, and 1 Bromine atom .Physical And Chemical Properties Analysis
7-Bromo-3-O-acetyl Pregnenolone has a molecular weight of 437.41 and a molecular formula of C23H33BrO3 . More detailed physical and chemical properties might be found in specialized databases or literature.Scientific Research Applications
Anticancer Applications
7-Bromo-3-O-acetyl Pregnenolone derivatives have been investigated for their potential as anticancer agents. A study by Banday et al. (2010) synthesized 21-triazolyl derivatives of pregnenolone, including modifications similar to 7-Bromo-3-O-acetyl Pregnenolone, and evaluated their antitumor activity against several human cancer cell lines. They found significant anticancer activity in certain compounds, indicating the potential of these derivatives in cancer treatment (Banday, Shameem, Gupta, & Kumar, 2010).
Neurosteroid Research
Pregnenolone and its derivatives, including 7-Bromo-3-O-acetyl Pregnenolone, have been studied for their role in the brain as neurosteroids. Shimada et al. (1998) investigated pregnenolone, its sulfate, and dehydroepiandrosterone in rat brains using liquid chromatography/mass spectrometry. Their research contributes to understanding the role of such compounds in neurological functions (Shimada, Mukai, & Yago, 1998).
Steroid Synthesis and Modification
Research has also focused on the synthesis and modification of pregnenolone, including compounds like 7-Bromo-3-O-acetyl Pregnenolone, for various applications. Smith et al. (1973) detailed a process for converting pregnenolone to a derivative relevant for synthesizing ecdysone, a steroid hormone (Smith, Newsoroff, & Wu, 1973).
Metabolism and Biochemical Studies
Pregnenolone metabolism has been a subject of study, providing insights into the biochemical pathways and interactions of similar compounds. For example, Cauet et al. (1999) explored the esterification of pregnenolone in yeast, which may offer clues about the metabolism of related compounds, including 7-Bromo-3-O-acetyl Pregnenolone (Cauet, Degryse, Ledoux, Spagnoli, & Achstetter, 1999).
Immune System Interactions
Another area of research is the interaction of neurosteroids with the immune system. Morfin et al. (2000) studied 7-hydroxy-derivatives of pregnenolone, highlighting the immunomodulatory potential of these neurosteroids (Morfin, Stárka, 2001).
Safety and Hazards
properties
IUPAC Name |
[(3R,8S,9S,10R,13S,14S,17S)-17-acetyl-7-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33BrO3/c1-13(25)17-5-6-18-21-19(8-10-23(17,18)4)22(3)9-7-16(27-14(2)26)11-15(22)12-20(21)24/h12,16-21H,5-11H2,1-4H3/t16-,17-,18+,19+,20?,21+,22+,23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBASGDGJPXJCNL-QONKENNESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C)C)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CC[C@H](C4)OC(=O)C)C)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747213 |
Source
|
Record name | [(3R,8S,9S,10R,13S,14S,17S)-17-acetyl-7-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
114417-65-1 |
Source
|
Record name | [(3R,8S,9S,10R,13S,14S,17S)-17-acetyl-7-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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